2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt
Brand Name: Vulcanchem
CAS No.: 72983-76-7
VCID: VC0029893
InChI: InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m0./s1
SMILES: C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl
Molecular Formula: C₃₄H₃₈ClNO₄
Molecular Weight: 560.12

2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt

CAS No.: 72983-76-7

Reference Standards

VCID: VC0029893

Molecular Formula: C₃₄H₃₈ClNO₄

Molecular Weight: 560.12

2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt - 72983-76-7

CAS No. 72983-76-7
Product Name 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt
Molecular Formula C₃₄H₃₈ClNO₄
Molecular Weight 560.12
IUPAC Name (2S,3S,4S,5R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m0./s1
SMILES C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl
Synonyms (2R,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine Hydrochloride;
PubChem Compound 57369853
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator